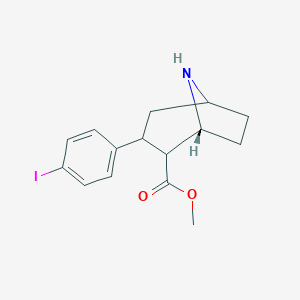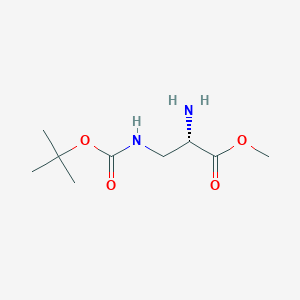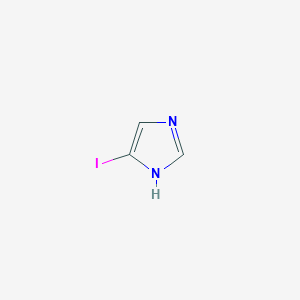
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Descripción general
Descripción
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .
Synthesis Analysis
The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .
Molecular Structure Analysis
The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .
Chemical Reactions Analysis
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .
Physical And Chemical Properties Analysis
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .
Aplicaciones Científicas De Investigación
Neurotransmitter Research
This compound has been synthesized and used in research related to neurotransmitters. It exhibits enhanced affinity for serotonin and norepinephrine transporters . Specifically, it showed the greatest affinity for the serotonin transporter with an IC50 = 0.36 nM .
Drug Development
The compound’s high affinity for serotonin and norepinephrine transporters makes it a potential candidate for drug development. It could be used in the development of drugs aimed at treating conditions related to these neurotransmitters, such as depression and anxiety .
Cocaine Analogue Research
The compound is a secondary amine analogue of cocaine . It is synthesized by N-demethylation of cocaine and the appropriate 3 beta-(substituted phenyl)-tropane analogues . This makes it useful in research studying the effects and mechanisms of cocaine and its analogues.
Radioligand Binding Studies
The compound’s high affinity for certain neurotransmitter transporters makes it useful in radioligand binding studies. These studies are crucial in understanding the interactions between drugs and receptors .
Tropane Alkaloid Biosynthesis
The compound is a tropane alkaloid, a class of compounds that have been the subject of study for over a century due to their potent pharmacological activities . Understanding the biosynthesis of these compounds can provide insights into the evolution of plant metabolism and the development of new drugs .
Organic Synthesis
Carboxylic acids, such as the one present in this compound, are widely used in organic synthesis. They can participate in a variety of reactions, including substitution, elimination, and oxidation . This makes the compound potentially useful in the synthesis of other complex organic molecules.
Propiedades
IUPAC Name |
methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZWGMZPMXBO-WCFLAILDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929547 | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |
CAS RN |
136794-87-1 | |
| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















